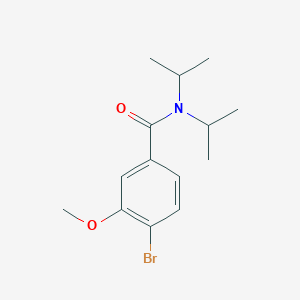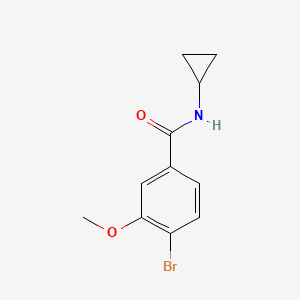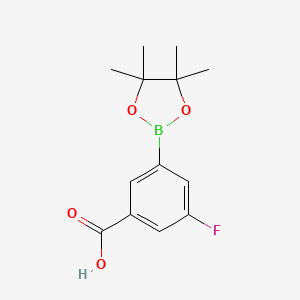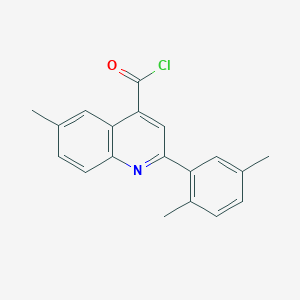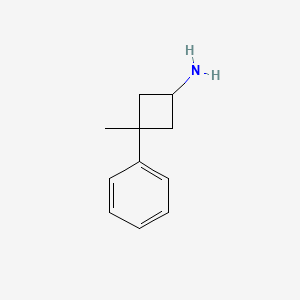
3-Methyl-3-phenylcyclobutan-1-amine
Übersicht
Beschreibung
3-Methyl-3-phenylcyclobutan-1-amine is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Methyl-3-phenylcyclobutan-1-amine consists of a cyclobutane ring with a methyl and a phenyl group at the 3-position and an amine group at the 1-position . Unfortunately, specific structural analysis data such as bond lengths and angles are not available.Physical And Chemical Properties Analysis
3-Methyl-3-phenylcyclobutan-1-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Wissenschaftliche Forschungsanwendungen
Synthesis and Antagonistic Properties
A notable application of compounds related to 3-Methyl-3-phenylcyclobutan-1-amine is in the synthesis of various functionalized organic compounds. For instance, Brand et al. (2003) demonstrated the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are derived from cyclobuta-1,3-diones and primary amines similar to 3-Methyl-3-phenylcyclobutan-1-amine. These compounds have been identified as potent antagonists of VLA-4, a protein involved in cell adhesion and signaling (Brand, de Candole, & Brown, 2003).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as described by Lifchits and Charette (2008), is another significant application. This process, which includes compounds structurally related to 3-Methyl-3-phenylcyclobutan-1-amine, is notable for its ability to preserve enantiomeric purity and has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which involve steps similar to those used in synthesizing 3-Methyl-3-phenylcyclobutan-1-amine. These derivatives demonstrated notable antibacterial and cytotoxic activities in vitro, highlighting the potential of such compounds in pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Kinetics and Mechanism Studies
Castro, Aliaga, and Santos (2005) conducted a study on the kinetics and mechanism of aminolysis reactions involving secondary alicyclic amines and quinuclidines with S-methyl thiocarbonates. The insights from this study, related to reaction mechanisms and kinetics, can be applied to understanding reactions involving similar compounds to 3-Methyl-3-phenylcyclobutan-1-amine (Castro, Aliaga, & Santos, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-3-phenylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFTJDBMKLVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylcyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
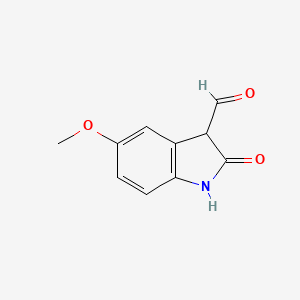
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
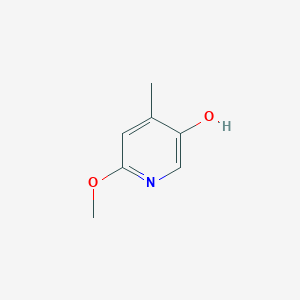
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
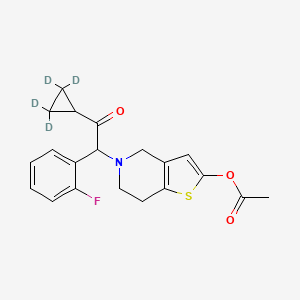
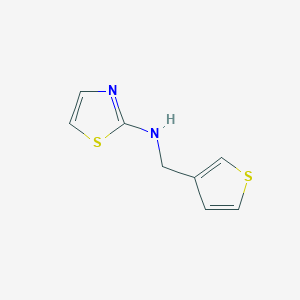
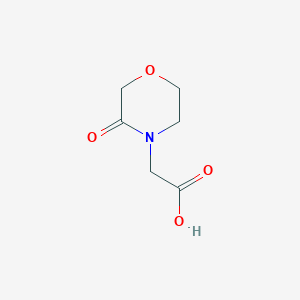
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
